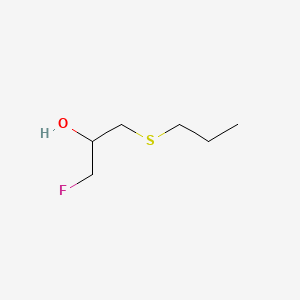
2-Propanol, 1-fluoro-3-propylthio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-3-(propylthio)-2-propanol is an organic compound characterized by the presence of a fluorine atom, a propylthio group, and a hydroxyl group attached to a propane backbone
准备方法
The synthesis of 1-Fluoro-3-(propylthio)-2-propanol can be achieved through several routes. One common method involves the nucleophilic substitution reaction of 1-fluoro-2-propanol with propylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydroxyl group by the propylthio group.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
1-Fluoro-3-(propylthio)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-Fluoro-3-(propylthio)-2-propanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 1-Fluoro-3-(propylthio)-2-propanol involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the propylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
1-Fluoro-3-(propylthio)-2-propanol can be compared with similar compounds such as:
1-Fluoro-2-propanol: Lacks the propylthio group, resulting in different chemical and biological properties.
3-(Propylthio)-2-propanol: Lacks the fluorine atom, affecting its reactivity and interactions with molecular targets.
1-Fluoro-3-(methylthio)-2-propanol: Contains a methylthio group instead of a propylthio group, leading to variations in hydrophobicity and steric effects.
The uniqueness of 1-Fluoro-3-(propylthio)-2-propanol lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
生物活性
2-Propanol, 1-fluoro-3-propylthio- (CAS No. 63744-56-9) is a fluorinated alcohol with potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a fluorine atom and a propylthio group, suggests interesting biological activities and chemical reactivity.
The biological activity of 2-Propanol, 1-fluoro-3-propylthio- can be attributed to its ability to interact with various biological targets. The presence of the fluorine atom can enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems. Fluorinated compounds are known to exhibit altered pharmacokinetics compared to their non-fluorinated counterparts, which can lead to improved efficacy and reduced toxicity in some cases .
Lipophilicity Trends
Research indicates that fluorination generally decreases the lipophilicity of alcohols. For instance, the logP values of various fluorinated compounds show significant differences when compared to their non-fluorinated analogs. Specifically, monofluorination tends to lower logP values, suggesting decreased membrane permeability, which is crucial for drug design .
| Compound | LogP Value |
|---|---|
| Non-fluorinated Isobutanol | 0.24 |
| Monofluorinated Isobutanol | -0.80 |
This trend highlights the importance of considering lipophilicity when evaluating the biological activity of fluorinated compounds like 2-Propanol, 1-fluoro-3-propylthio-.
Anticancer Activity
Fluorinated compounds have been explored for their potential anticancer properties. For example, derivatives similar to 2-Propanol, 1-fluoro-3-propylthio- have been investigated for their ability to inhibit specific kinases involved in cancer progression. Research has shown that modifications to the thioether moiety can enhance cellular uptake and potency against cancer cell lines such as HeLa and L363 .
Toxicity Profiles
The toxicity profiles of fluorinated alcohols are also critical in assessing their safety for therapeutic use. Studies indicate that compounds like 1-Fluoropropan-2-ol exhibit skin irritation potential and flammability hazards . Understanding these properties is essential for developing safe pharmaceutical applications.
Chemical Reactivity
The reactivity of 2-Propanol, 1-fluoro-3-propylthio- can be characterized by its participation in substitution reactions due to the presence of the fluorine atom. This characteristic allows it to act as a nucleophile or electrophile in various organic synthesis processes.
Comparative Analysis
In comparison with other organofluorine compounds:
| Compound | Structure Type | Key Features |
|---|---|---|
| Tripropyltin Chloride | Organotin | Similar structure but with chlorine |
| Tributyltin Fluoride | Organotin | Contains butyl groups |
| Trimethyltin Fluoride | Organotin | Contains methyl groups |
Each compound exhibits unique reactivity patterns influenced by their functional groups, which can be leveraged in synthetic applications.
属性
CAS 编号 |
63744-56-9 |
|---|---|
分子式 |
C6H13FOS |
分子量 |
152.23 g/mol |
IUPAC 名称 |
1-fluoro-3-propylsulfanylpropan-2-ol |
InChI |
InChI=1S/C6H13FOS/c1-2-3-9-5-6(8)4-7/h6,8H,2-5H2,1H3 |
InChI 键 |
ADYKVEHQAPQRJV-UHFFFAOYSA-N |
规范 SMILES |
CCCSCC(CF)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















